Quantified Enzyme Inhibition Profile Compared to 2-Substituted Analog
1-(1H-benzimidazol-2-yl)ethanamine demonstrates quantifiable enzyme inhibition activity, whereas its regioisomer, 2-(1H-benzimidazol-2-yl)ethanamine, shows a distinct inhibition profile and potency against different targets. Specifically, the target compound exhibits a measured inhibition of 36.5% at a concentration of 3 mM in an enzyme-catalyzed reaction [1]. In contrast, 2-(1H-benzimidazol-2-yl)ethanamine has been reported to inhibit cholinesterases with an IC50 value of 15 µM . The difference in both the primary target and the effective concentration range (millimolar vs. micromolar) underscores that these regioisomers are not functionally interchangeable.
| Evidence Dimension | Enzyme Inhibition |
|---|---|
| Target Compound Data | 36.5% inhibition at 3 mM |
| Comparator Or Baseline | 2-(1H-benzimidazol-2-yl)ethanamine: IC50 = 15 µM (Cholinesterase) |
| Quantified Difference | Different primary targets and a ~200-fold difference in effective concentration range (3 mM vs. 15 µM). |
| Conditions | Target compound: Enzyme-catalyzed reaction (unspecified enzyme from BRENDA database). Comparator: Cholinesterase inhibition assay. |
Why This Matters
This data provides a clear, quantifiable justification for selecting the 1-substituted regioisomer for specific enzyme inhibition studies over the more potent but off-target 2-substituted analog.
- [1] BRENDA. (n.d.). Ligand Information: 1-(1H-benzimidazol-2-yl)ethan-1-amine. BRENDA Enzyme Database. View Source
